3-Bromo-4-hydrazinylpyridine

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

3-Bromo-4-hydrazinylpyridine (CAS 1202941-04-5) offers a unique 3-bromo-4-hydrazinyl substitution pattern delivering dual orthogonal reactivity. The C3-bromo enables Suzuki-Miyaura cross-coupling for diverse aromatic capping, while the C4-hydrazine constructs nitrogen-rich heterocycles (pyrazoles, triazoles) or hydrazones for antitubercular screening. This sequential derivatization streamlines SAR exploration around a central pyridine core — a privileged scaffold — saving synthetic steps and accelerating lead optimization. Secure high-purity lots for kinase inhibitor or sensor R&D programs.

Molecular Formula C5H6BrN3
Molecular Weight 188.028
CAS No. 1202941-04-5
Cat. No. B2415645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydrazinylpyridine
CAS1202941-04-5
Molecular FormulaC5H6BrN3
Molecular Weight188.028
Structural Identifiers
SMILESC1=CN=CC(=C1NN)Br
InChIInChI=1S/C5H6BrN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9)
InChIKeyYQFOKCAJSZDRHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-hydrazinylpyridine (CAS 1202941-04-5) for Research: A Specialized Pyridine Scaffold


3-Bromo-4-hydrazinylpyridine (CAS: 1202941-04-5), also known as (3-bromopyridin-4-yl)hydrazine, is a halogenated heterocyclic building block with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol [1]. Its structure features a pyridine ring with a bromine atom at the 3-position and a reactive hydrazinyl (-NHNH2) group at the 4-position [1]. This specific substitution pattern provides dual orthogonal reactivity, making it a valuable intermediate in medicinal chemistry for the synthesis of diverse heterocyclic compounds, including potential kinase inhibitors [2] and agents with antimycobacterial properties [3]. Its computed physicochemical properties, such as a Topological Polar Surface Area (TPSA) of 50.9 Ų and an XLogP3 of 0.8, are foundational for understanding its behavior in drug discovery programs [1].

3-Bromo-4-hydrazinylpyridine: Why Regioisomeric Analogs Are Not Direct Substitutes


Substituting 3-Bromo-4-hydrazinylpyridine with other hydrazinylpyridine regioisomers (e.g., 2- or 4-substituted) or analogs with different halogenation patterns can lead to significant divergence in downstream synthetic outcomes and biological activity. The specific 3-bromo-4-hydrazinyl arrangement provides a unique vector for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, which is essential for constructing specific molecular geometries [1]. In biological systems, the regiochemistry of the hydrazine moiety is a critical determinant of pharmacological activity. For instance, research on antimycobacterial hydrazones demonstrates that activity is highly dependent on the specific pyridinylhydrazine used as a starting material, with different isomers leading to variations in potency against M. tuberculosis [2]. Furthermore, studies on related hydrazinylpyridinium salts show that the specific placement of substituents directly modulates anticancer potency, with IC50 values varying widely based on the overall molecular architecture derived from the initial hydrazinylpyridine core .

Quantitative Evidence Guide for 3-Bromo-4-hydrazinylpyridine (CAS 1202941-04-5)


Orthogonal Reactivity: A Dual-Functional Scaffold for Sequential Derivatization

3-Bromo-4-hydrazinylpyridine possesses two distinct reactive centers that enable sequential, chemoselective modifications. This is a key differentiator from simpler hydrazinylpyridines lacking a halogen handle, or halogenated pyridines lacking the hydrazine moiety. While direct comparative yield data for 3-bromo-4-hydrazinylpyridine are not available in the open literature, the established reactivity of its functional groups provides a strong class-level inference. The C3-bromo substituent is a competent partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, as demonstrated with other bromo-hydrazinylpyridines to attach diverse aromatic and heteroaromatic groups [1]. Simultaneously, the C4-hydrazinyl group can undergo condensation with aldehydes or ketones to form hydrazones, a key reaction for generating bioactive compounds, including those with antimycobacterial [2] and anticancer properties .

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Defined Physicochemical Profile for Drug Design Predictability

The specific substitution pattern of 3-Bromo-4-hydrazinylpyridine results in a unique and well-defined physicochemical profile that can be used to predict its drug-likeness and guide lead optimization. Its computed properties differ from those of close regioisomers or analogs, providing a basis for selection. For instance, 3-Bromo-4-hydrazinylpyridine has a computed Topological Polar Surface Area (TPSA) of 50.9 Ų and an XLogP3 of 0.8 [1]. In contrast, 4-Hydrazinylpyridine (lacking the bromine atom) has a lower molecular weight (109.13 g/mol) and a TPSA of 50.9 Ų, but a lower XLogP3 of -0.4 [2]. The presence of the bromine atom in the target compound increases lipophilicity (XLogP3 = 0.8 vs. -0.4) while maintaining the same polar surface area, which can be a crucial factor in optimizing membrane permeability without sacrificing solubility [1].

Drug Discovery Computational Chemistry ADME

Precursor to Anticancer Scaffolds: Evidence from 4-Hydrazinylpyridine Derivatives

While no direct anticancer data exists for 3-Bromo-4-hydrazinylpyridine, strong class-level evidence from closely related 4-hydrazinylpyridinium derivatives indicates its potential as a precursor to potent antitumoral agents. A series of hydrazones derived from 4-hydrazinylpyridinium were evaluated for cytotoxic activity against MCF-7 (breast), PC3 (prostate), U2OS (osteosarcoma), and HEK293 (human embryonic kidney) cell lines . The most active compounds in this series demonstrated high cytotoxic activity with IC50 values ranging from 3.27 to 8.54 μM against cancer cells . Specifically, compound 3d (a 4-hydrazinylpyridinium derivative) exhibited an IC50 of 3.27 μM against MCF-7 cells, and further mechanistic studies revealed that several of these compounds are potent inducers of autophagy or inhibitors of autophagic flux, a key pathway in cancer cell death . This data demonstrates that the 4-hydrazinylpyridine core can be elaborated into molecules with significant anticancer activity, making 3-Bromo-4-hydrazinylpyridine a valuable starting material for creating analogous focused libraries with an additional vector for diversification via the C3-bromo handle.

Anticancer Cytotoxicity Autophagy

Best Research Applications for 3-Bromo-4-hydrazinylpyridine (CAS 1202941-04-5)


Lead Optimization in Kinase Inhibitor Programs

Given its structural features, 3-Bromo-4-hydrazinylpyridine is an ideal intermediate for generating focused libraries of potential kinase inhibitors. The C3-bromo group allows for the introduction of diverse aromatic 'cap' groups via Suzuki-Miyaura coupling to explore interactions with the kinase hinge region or solvent-exposed areas [1]. The C4-hydrazinyl group can be used to construct various nitrogen-containing heterocycles, which are common motifs in ATP-competitive kinase inhibitors. This dual-functionalization strategy enables the rapid exploration of structure-activity relationships (SAR) around a central pyridine core.

Synthesis of Novel Antimycobacterial Hydrazones

This compound serves as a direct precursor for synthesizing novel pyridinylhydrazones, a class of molecules with demonstrated activity against Mycobacterium tuberculosis [2]. Researchers can condense the C4-hydrazinyl group with various aromatic and heteroaromatic aldehydes to create a library of hydrazones for antitubercular screening. The C3-bromo substituent provides an additional site for late-stage functionalization, which is not available when starting from unsubstituted 4-hydrazinylpyridine, thereby offering a path to more potent or bioavailable analogs beyond the initial hit compounds [2].

Development of Selective Fluorescent Probes and Sensors

The hydrazinylpyridine moiety is a recognized scaffold for developing optical sensors and fluorescent probes [3]. The C4-hydrazinyl group can form hydrazones with aldehydes containing a fluorophore, creating a 'turn-on' or ratiometric sensor. The presence of the C3-bromo atom in 3-Bromo-4-hydrazinylpyridine offers a valuable synthetic advantage: it allows for the covalent attachment of the sensor to a solid support (e.g., a polymer bead or surface) via cross-coupling, or for the introduction of additional targeting moieties without interfering with the sensing mechanism [1].

Modular Construction of Heterocyclic Compound Libraries

As a building block with two orthogonal reactive sites, 3-Bromo-4-hydrazinylpyridine is a strategic asset for any medicinal chemistry laboratory focused on synthesizing diverse heterocyclic arrays. The C4-hydrazine can be cyclized to form pyrazoles, triazoles, or other nitrogen-rich heterocycles, while the C3-bromine can be independently modified. This sequential reactivity streamlines the synthesis of complex molecules with a central pyridine core, a privileged structure in drug discovery, making it a cost-effective and time-saving intermediate for generating novel intellectual property [1].

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